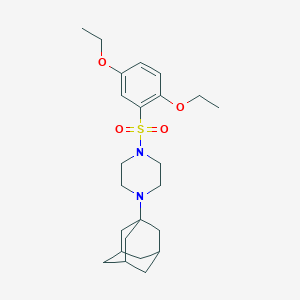amine CAS No. 873578-49-5](/img/structure/B345425.png)
[(2,4-Dichlorophenyl)sulfonyl](phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-(1-phenylethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their antibacterial and antifungal properties. The presence of the sulfonamide group in the structure imparts significant biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichlorophenyl)sulfonyl](phenylethyl)amine typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 1-phenylethylamine. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(1-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation can lead to the formation of sulfonic acids .
Scientific Research Applications
2,4-Dichloro-N-(1-phenylethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antibacterial and antifungal agents.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its ability to inhibit certain enzymes.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of [(2,4-Dichlorophenyl)sulfonyl](phenylethyl)amine involves the inhibition of specific enzymes that are crucial for bacterial and fungal cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-N-phenethylbenzenesulfonamide: Similar in structure but with different substituents on the phenethyl group.
4-Chloro-N-(2,2-dichloro-1-phenylethylidene)benzenesulfonamide: Another sulfonamide derivative with distinct chemical properties.
Uniqueness
2,4-Dichloro-N-(1-phenylethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. The presence of both chloro groups and the phenylethyl moiety enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
873578-49-5 |
|---|---|
Molecular Formula |
C14H13Cl2NO2S |
Molecular Weight |
330.2g/mol |
IUPAC Name |
2,4-dichloro-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-10(11-5-3-2-4-6-11)17-20(18,19)14-8-7-12(15)9-13(14)16/h2-10,17H,1H3 |
InChI Key |
QYVLOQRVWOGRHO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B345342.png)
![3-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B345343.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B345347.png)
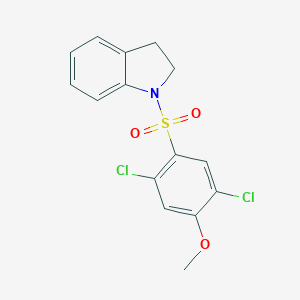
![4-Bromo-1-methoxy-2-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B345350.png)
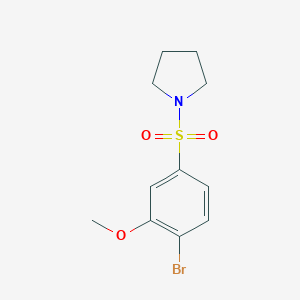
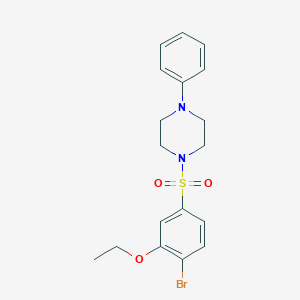
![3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B345357.png)
![1-[(4-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B345359.png)
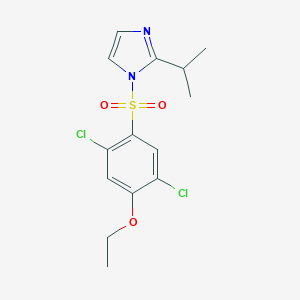

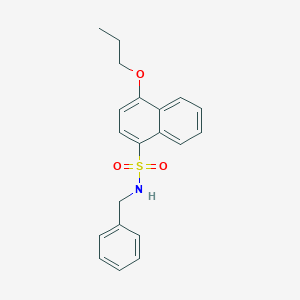
![4-Adamantanyl-1-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B345371.png)
